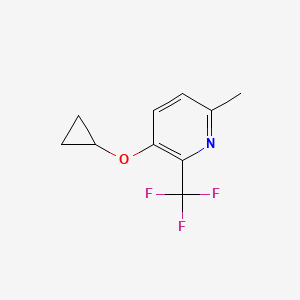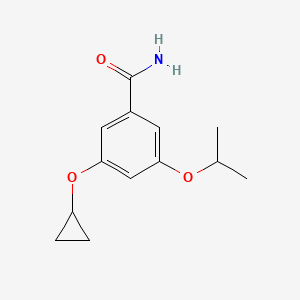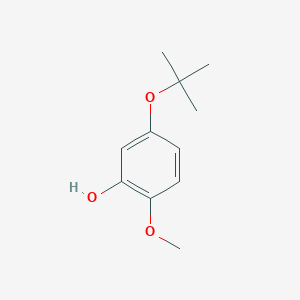
5-(Tert-butoxy)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butoxy)-2-methoxyphenol: is an organic compound characterized by the presence of a tert-butoxy group and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butoxy)-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol (guaiacol) with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-methoxyphenol+tert-butyl bromideK2CO3,solventthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Tert-butoxy)-2-methoxyphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy and methoxy groups direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 5-(Tert-butoxy)-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Medicine: Research is ongoing to explore the potential of this compound as a lead compound for developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used in the production of antioxidants and stabilizers for polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-(Tert-butoxy)-2-methoxyphenol involves its interaction with various molecular targets, including enzymes and receptors. The tert-butoxy and methoxy groups influence the compound’s reactivity and binding affinity. For example, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Comparaison Avec Des Composés Similaires
2-Methoxyphenol (Guaiacol): Lacks the tert-butoxy group, making it less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group in the para position, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Contains two tert-butyl groups and a methyl group, making it a more effective antioxidant but with different solubility and stability properties.
Uniqueness: 5-(Tert-butoxy)-2-methoxyphenol is unique due to the presence of both tert-butoxy and methoxy groups on the phenol ring, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable compound for selective synthesis and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-methoxy-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-8-5-6-10(13-4)9(12)7-8/h5-7,12H,1-4H3 |
Clé InChI |
OJIBTGAXKVQMGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



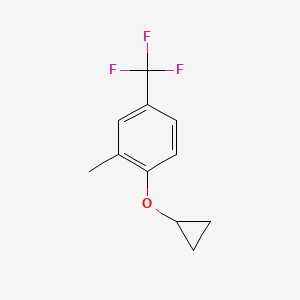

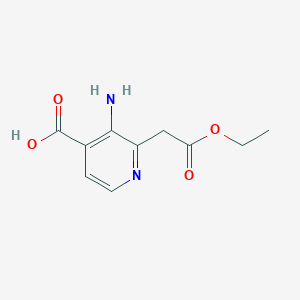

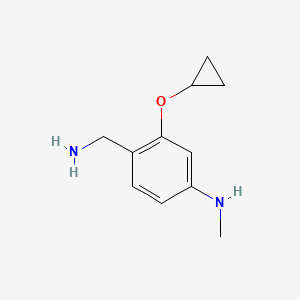
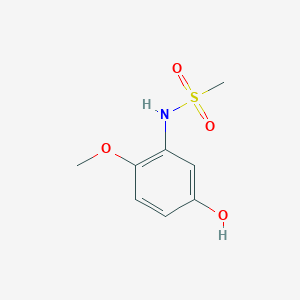
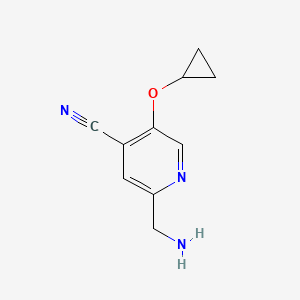
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
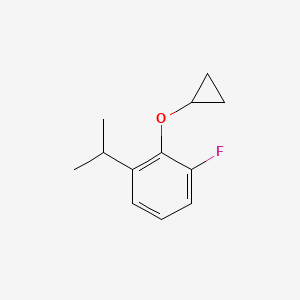
![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
